molecular formula C13H14N4O B4056321 N-propyl-6-pyrimidin-5-ylnicotinamide

N-propyl-6-pyrimidin-5-ylnicotinamide

Cat. No.: B4056321
M. Wt: 242.28 g/mol
InChI Key: ISKHBGSPANDRHU-UHFFFAOYSA-N
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Description

N-propyl-6-pyrimidin-5-ylnicotinamide is a nicotinamide derivative characterized by a pyrimidine ring substituted at the 5-position and an N-propyl group attached to the nicotinamide moiety. Its molecular formula is C₁₄H₁₆N₄O, with a molecular weight of 272.31 g/mol (calculated). The compound’s structure combines a pyrimidine heterocycle, known for its role in nucleic acid base pairing, with a nicotinamide scaffold, which is a precursor to NAD+/NADH cofactors.

Properties

IUPAC Name

N-propyl-6-pyrimidin-5-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-2-5-16-13(18)10-3-4-12(17-8-10)11-6-14-9-15-7-11/h3-4,6-9H,2,5H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKHBGSPANDRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(C=C1)C2=CN=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-propyl-6-pyrimidin-5-ylnicotinamide with four structurally related compounds from the AldrichCPR catalog (2022), emphasizing molecular features, biological activity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Biological Activity Applications
This compound C₁₄H₁₆N₄O 272.31 Pyrimidin-5-yl group, N-propyl chain, nicotinamide backbone Hypothesized kinase inhibition (based on pyrimidine-nicotinamide hybrids) Drug development, enzyme studies
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide C₁₂H₁₈N₄O 246.30 Pyrrolidinyl substituent, methyl group on pyridine, carboxamide Anticancer screening (DNA intercalation potential) Oncology research, chemical synthesis
N-[6-Amino-3-methyl-1-(2-methyl-2-propenyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-N'-isopropylurea C₁₃H₂₁N₅O₃ 307.34 Tetrahydro-pyrimidinone core, urea linkage, isopropyl group Antimicrobial activity (reported in urea derivatives) Antibacterial agent development
2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide C₁₄H₁₈N₆O₂S 342.40 Triazinone ring, sulfanyl-acetamide linker, dimethylphenyl group Tyrosine kinase inhibition (triazinone-based analogs) Kinase inhibitor optimization

Key Findings from Structural and Functional Comparisons:

Pyrimidine vs. Triazinone Cores: this compound’s pyrimidine ring is smaller and more rigid than the triazinone core in the acetamide derivative (342.40 g/mol). This difference may influence binding specificity in kinase targets . The urea-linked tetrahydro-pyrimidinone compound (307.34 g/mol) exhibits enhanced hydrogen-bonding capacity, correlating with broader antimicrobial activity compared to the less polar N-propyl analog .

Sulfanyl-acetamide derivatives (e.g., 342.40 g/mol) show higher tyrosine kinase inhibition due to the sulfur atom’s electronegativity, a feature absent in the target compound .

Applications in Drug Development: While this compound is hypothesized for kinase inhibition, its urea- and triazinone-containing analogs have demonstrated validated activity in antimicrobial and anticancer assays, respectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propyl-6-pyrimidin-5-ylnicotinamide
Reactant of Route 2
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N-propyl-6-pyrimidin-5-ylnicotinamide

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